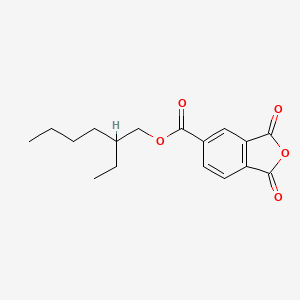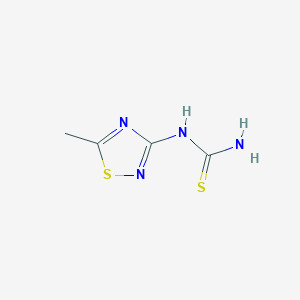
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea typically involves the reaction of 5-methyl-1,2,4-thiadiazole-3-amine with thiourea. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification techniques such as column chromatography or crystallization from a suitable solvent. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines in vitro.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. It can also be used as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea varies depending on its application. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In anticancer applications, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is unique due to the presence of both the thiadiazole ring and the thiourea group in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a versatile molecule for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C4H6N4S2 |
|---|---|
Molecular Weight |
174.3 g/mol |
IUPAC Name |
(5-methyl-1,2,4-thiadiazol-3-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-6-4(8-10-2)7-3(5)9/h1H3,(H3,5,7,8,9) |
InChI Key |
NSMMYEGIAASYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NS1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


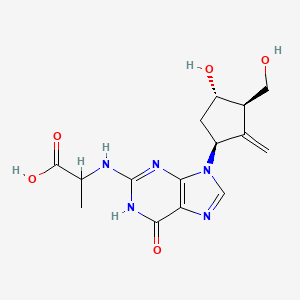
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
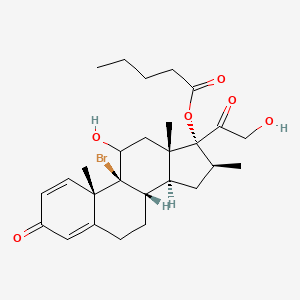
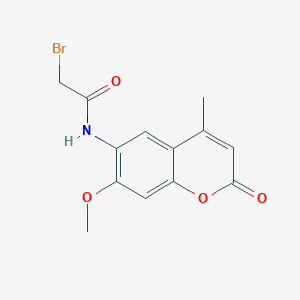
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)

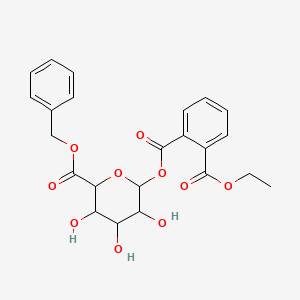
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)
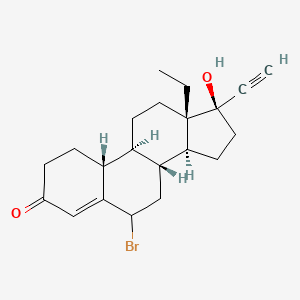
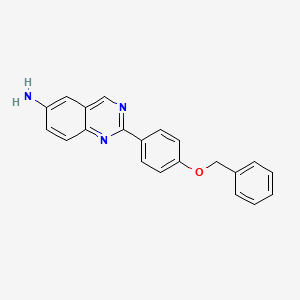
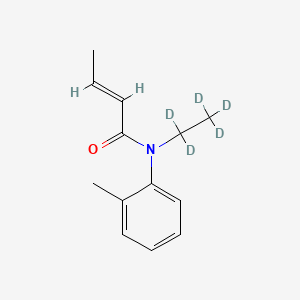
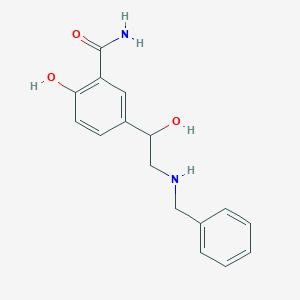
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
